Benzyl-(3,4-dimethoxy-benzyl)-amine

描述

Benzyl-(3,4-dimethoxy-benzyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 3,4-dimethoxybenzylamine moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with benzylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to

生物活性

Benzyl-(3,4-dimethoxy-benzyl)-amine is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article synthesizes current research findings regarding its biological activity, including its effects on various enzymes, potential anticancer properties, and mechanisms of action.

Chemical Structure and Properties

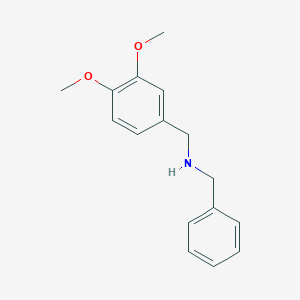

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 271.34 g/mol

The compound features a benzyl group attached to a dimethoxy-substituted benzyl moiety, which is believed to enhance its biological activity through various mechanisms.

1. Inhibition of Cholinesterases

Research has demonstrated that related compounds exhibit inhibitory activity against cholinesterases (ChE), particularly butyrylcholinesterase (BChE). For instance, derivatives similar to this compound have shown varying degrees of inhibition against BChE, which is significant for treating Alzheimer's disease. A study indicated that certain compounds displayed inhibition rates of up to 55% at concentrations of 100 μM, suggesting a potential therapeutic role in enhancing cholinergic signaling by preventing the breakdown of acetylcholine .

| Compound | BChE Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| Compound 2t | 55% at 100 μM | - |

| Compound 2d | 71.8% at 100 μM | 1.38 |

| Compound 2i | - | 2.48 |

2. Anticancer Properties

This compound and its analogs have been evaluated for their anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as U-937 and SK-MEL-1 with IC50 values ranging from 5.7 to 12.2 μM. The mechanism appears to involve the activation of apoptotic pathways without affecting tubulin polymerization or CDK activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-937 | 5.7 - 12.2 | Apoptosis induction |

| SK-MEL-1 | 5.7 - 12.2 | Apoptosis induction |

3. TRIM24 Bromodomain Inhibition

Another area of investigation involves the inhibition of TRIM24 bromodomain, which plays a role in tumorigenesis. Compounds derived from similar structures have shown promising results as TRIM24 inhibitors with IC50 values in the low micromolar range (1.08 μM for prostate cancer cells), indicating their potential utility in cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic neurotransmission.

- Induction of Apoptosis : Its anticancer properties are attributed to the activation of apoptotic pathways in malignant cells.

- Targeting Epigenetic Regulators : The inhibition of TRIM24 indicates that this compound may affect gene expression related to cancer progression.

Case Studies and Experimental Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

- A study on the synthesis and evaluation of related compounds found that specific substitutions on the benzene ring significantly influenced their biological activity against cancer cell lines .

- Another investigation into cholinesterase inhibitors revealed structure-activity relationships (SAR) that could guide future drug design efforts targeting neurodegenerative diseases .

科学研究应用

Chemical Synthesis and Research Applications

Benzyl-(3,4-dimethoxy-benzyl)-amine is utilized as a building block in organic synthesis. It serves as a precursor for various chemical reactions due to its functional groups that allow for nucleophilic substitutions and other transformations.

Key Reactions:

- Oxidation: Can yield corresponding aldehydes or carboxylic acids.

- Reduction: Can be converted to benzyl alcohols.

- Substitution Reactions: Participates in acylation or alkylation processes.

This compound has been explored for its potential to synthesize more complex molecules, including pharmaceuticals and specialty chemicals .

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties: Investigated for effectiveness against various bacterial strains.

- Anticancer Potential: Studies have shown it may inhibit cancer cell proliferation through specific molecular interactions.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for their anticancer activity, demonstrating significant inhibition of tumor growth in vitro .

Pharmaceutical Applications

This compound is being explored in the development of new therapeutic agents. Its structure allows it to interact with biological targets effectively.

Potential Therapeutics:

- Used as an intermediate in synthesizing drugs aimed at treating various conditions, including pain relief and cancer therapy.

- Investigated for its role in developing anti-inflammatory agents .

Analytical Applications

In analytical chemistry, this compound serves as a reagent in spectrofluorimetric analysis. It has been employed for the detection of serotonin levels in biological samples.

Applications Include:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl-(3,4-dimethoxy-benzyl)-amine?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling 3,4-dimethoxybenzylamine with benzyl halides in the presence of a base (e.g., NaHCO₃) under anhydrous conditions yields the target compound. Optimized protocols may involve refluxing in toluene or dichloromethane with catalytic acid to enhance reaction efficiency . Purification typically employs column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amine bonding. For instance, the benzylic protons adjacent to the amine group resonate at δ ~3.8–4.2 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 286.1443 for C₁₆H₁₉NO₂).

- Infrared spectroscopy : Stretching frequencies for amine (N–H, ~3300 cm⁻¹) and methoxy groups (C–O, ~1250 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

this compound derivatives are explored as intermediates in synthesizing SK channel blockers. For example, tetrahydroisoquinolinium analogs derived from this scaffold show reversible binding to apamin-sensitive SK channels, making them candidates for neurological disorder research .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in ROM-RCM (Ring-Opening Metathesis/Ring-Closing Metathesis) reactions involving this amine?

Low yields may arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:

- Temperature modulation : Elevated temperatures (e.g., refluxing toluene) improve conversion for bulky substrates .

- Acid additives : Hydrochloric acid enhances reactivity in sterically hindered systems by protonating the amine, increasing electrophilicity .

- Catalyst selection : Grubbs’ second-generation catalysts improve metathesis efficiency for strained intermediates .

Q. How should researchers resolve contradictions in pharmacological data for derivatives of this compound?

Discrepancies in binding affinities or activity profiles may stem from:

- Stereochemical variability : Enantiomeric purity should be verified via chiral HPLC or X-ray crystallography.

- Solubility effects : Use standardized DMSO stock solutions to ensure consistent bioavailability in assays .

- Off-target interactions : Employ counter-screening against related ion channels (e.g., voltage-gated K⁺ channels) to confirm specificity .

Q. What methodologies are recommended for analyzing oxidative degradation byproducts of this compound?

Advanced techniques include:

- LC-MS/MS : To identify degradation products (e.g., demethylated analogs or quinone derivatives) under accelerated stability testing (40°C/75% RH).

- EPR spectroscopy : Detect radical intermediates formed during oxidation, particularly at the methoxy or benzyl positions .

- Computational modeling : DFT calculations predict vulnerable sites for oxidation, guiding protective group strategies .

Q. Methodological Considerations

Q. How should researchers mitigate hazards during large-scale synthesis?

- Risk assessment : Prioritize Ames testing for mutagenicity, as some anomeric amide analogs show mutagenic potential. Use ventilation and PPE when handling intermediates .

- Thermal stability : Monitor exothermic reactions via DSC (Differential Scanning Calorimetry), as decomposition may occur above 150°C .

- Waste management : Neutralize benzyl halide byproducts with Na₂CO₃ before disposal to prevent alkylation hazards .

Q. What strategies enhance the enantioselective synthesis of this compound’s derivatives?

属性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDVCSGIUHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。